molecular formula C19H17N5 B14166529 1,7-Dibenzylpurin-6-imine CAS No. 4189-92-8

1,7-Dibenzylpurin-6-imine

Cat. No.: B14166529
CAS No.: 4189-92-8
M. Wt: 315.4 g/mol
InChI Key: VIBVRYJYWCWCNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,7-Dibenzylpurin-6-imine is a chemical compound with the molecular formula C19H17N5. It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature. The compound is characterized by the presence of two benzyl groups attached to the purine ring, specifically at positions 1 and 7, and an imine group at position 6. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Dibenzylpurin-6-imine typically involves the following steps:

    Starting Materials: The synthesis begins with purine as the core structure.

    Benzylation: The purine is subjected to benzylation at positions 1 and 7. This can be achieved using benzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Formation of Imine: The benzylated purine is then reacted with an appropriate amine to introduce the imine group at position 6. This step often requires the use of an acid catalyst to facilitate the formation of the imine bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,7-Dibenzylpurin-6-imine can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oxides.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Substitution reactions may require the use of strong bases or acids, depending on the desired functional group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imine group may yield oxides, while reduction may yield amines.

Scientific Research Applications

1,7-Dibenzylpurin-6-imine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,7-Dibenzylpurin-6-imine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzyl groups may enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their function.

Comparison with Similar Compounds

Similar Compounds

    1,7-Dibenzyltheophylline: A derivative of theophylline with similar benzyl groups.

    1,7-Dibenzylxanthine: A xanthine derivative with benzyl groups at positions 1 and 7.

Uniqueness

1,7-Dibenzylpurin-6-imine is unique due to the presence of the imine group at position 6, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of benzyl groups and the imine functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

4189-92-8

Molecular Formula

C19H17N5

Molecular Weight

315.4 g/mol

IUPAC Name

1,7-dibenzylpurin-6-imine

InChI

InChI=1S/C19H17N5/c20-18-17-19(21-13-23(17)11-15-7-3-1-4-8-15)22-14-24(18)12-16-9-5-2-6-10-16/h1-10,13-14,20H,11-12H2

InChI Key

VIBVRYJYWCWCNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2C(=N)N(C=N3)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.